molecular formula C21H17N3O4S B11162955 Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11162955
M. Wt: 407.4 g/mol
InChI Key: WSPQWWZQJCQAFE-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of furan, quinoline, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and quinolin-4-yl intermediates, which are then coupled with a thiazole derivative. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include acyl chlorides, amines, and thionyl chloride, under conditions such as reflux and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and substituted thiazoles .

Scientific Research Applications

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]propionate: Similar structure but with a propionate group instead of acetate.

    Methyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: Similar structure but with a methyl group instead of ethyl.

    Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]butyrate: Similar structure but with a butyrate group instead of acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that incorporate a quinoline moiety, a thiazole ring, and a furan derivative. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinoline and thiazole structures. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)
MCF-7 (Breast)12.47 ± 0.40
HeLa (Cervical)15.30 ± 0.55
A549 (Lung)20.75 ± 0.70

The compound exhibited an IC50 value of 12.47 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels, which are critical in regulating the cell cycle and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
E. coli100
S. aureus50
K. pneumoniae75

The compound demonstrated effective inhibition against E. coli and S. aureus with MIC values of 100 µg/mL and 50 µg/mL respectively. These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A study published in Royal Society of Chemistry explored the synthesis of quinoline-acrylamide hybrids that included similar structural motifs as Ethyl [2-(furan-2-yil)quinolin -4-ycarbonyl] derivatives. The research indicated that these compounds could inhibit EGFR signaling pathways effectively, leading to reduced cell proliferation in cancer models .

Another research article highlighted the effectiveness of thiazole derivatives in combating antibiotic-resistant bacteria, suggesting that compounds similar to Ethyl [2-(furan -2-yil)quinolin -4-ycarbonyl] could be pivotal in addressing public health challenges related to antimicrobial resistance .

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H17N3O4S/c1-2-27-19(25)10-13-12-29-21(22-13)24-20(26)15-11-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-9,11-12H,2,10H2,1H3,(H,22,24,26)

InChI Key

WSPQWWZQJCQAFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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